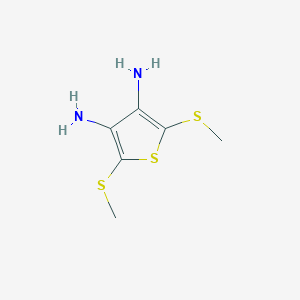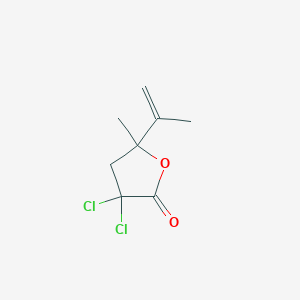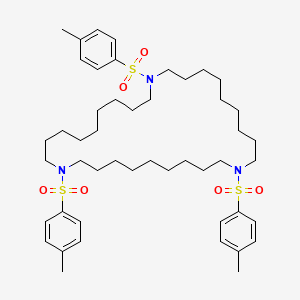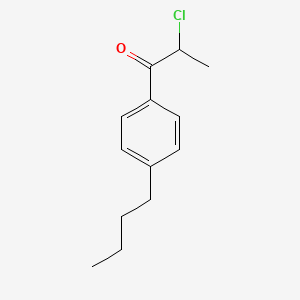
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is a heterocyclic compound featuring a thiophene ring substituted with two methylsulfanyl groups at positions 2 and 5, and two amino groups at positions 3 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method includes the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes a series of reactions including cyclization and substitution to yield the desired product . The reaction conditions often involve the use of polar solvents such as ethanol or chloroform, and catalysts like potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atoms .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(dimethylsilyl)thiophene: Similar in structure but with dimethylsilyl groups instead of methylsulfanyl groups.
3,4-Dibromo-2,5-bis(methylthio)thiophene: Contains bromine atoms at positions 3 and 4 instead of amino groups.
Uniqueness
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is unique due to the presence of both methylsulfanyl and amino groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
90070-00-1 |
|---|---|
Molekularformel |
C6H10N2S3 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
2,5-bis(methylsulfanyl)thiophene-3,4-diamine |
InChI |
InChI=1S/C6H10N2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h7-8H2,1-2H3 |
InChI-Schlüssel |
BDNGZQMHFGNCQV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(S1)SC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)


![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)




![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
